molecular formula C11H13ClO4 B3386718 3-Chloro-4-isopropoxy-5-methoxybenzoic acid CAS No. 749920-56-7

3-Chloro-4-isopropoxy-5-methoxybenzoic acid

Cat. No.: B3386718
CAS No.: 749920-56-7
M. Wt: 244.67 g/mol
InChI Key: SHWDMVBTBWPOON-UHFFFAOYSA-N
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Description

3-Chloro-4-isopropoxy-5-methoxybenzoic acid is a chemical compound with the molecular formula C11H13ClO4 and a molecular weight of 244.67 g/mol . It is a solid substance that is used primarily for research purposes . Also known by synonyms such as 3-chloro-5-methoxybenzoic acid , 5-chloro-m-anisic acid , and 3-carboxy-5-chloroanisole , this compound has various applications in organic synthesis and proteomics research .

Scientific Research Applications

Environmental Monitoring and Detoxification

Chloromethoxybenzoic acid derivatives, including compounds similar to 3-Chloro-4-isopropoxy-5-methoxybenzoic acid, play significant roles in pesticide formulations. Their persistence in the environment and resistance to microbial degradation raise concerns about their environmental impact. Studies emphasize the importance of monitoring these compounds' residues in environmental matrices and the development of sensitive detection methods, such as Revers Phases HPLC, to ensure environmental safety and compliance with regulatory standards (Maga et al., 2021).

Synthesis and Chemical Properties

Research on derivatives of chloromethoxybenzoic acid and related compounds focuses on their synthesis and application in creating new chemical entities with potential biological or industrial applications. For instance, the synthesis of 4-Hydroxyisophthalic acid from p-methoxybenzoic acid highlights the utility of chloromethoxybenzoic acid derivatives in synthesizing more complex chemical structures with specific functionalities (He Deyun, 2011).

Biological and Antimicrobial Applications

The antimicrobial evaluation of new 1,3,4-oxadiazole derivatives containing chloromethoxybenzohydrazide moiety illustrates the potential of chloromethoxybenzoic acid derivatives in developing new antimicrobial agents. Such studies are foundational in discovering compounds with significant activity against various microbial strains, contributing to the development of new pharmaceuticals and antimicrobial materials (Kumar et al., 2013).

Material Science and Nanotechnology

The encapsulation of flavor molecules like vanillic acid into layered inorganic nanoparticles showcases the versatility of chloromethoxybenzoic acid derivatives in nanotechnology and materials science. Such research demonstrates the potential of these compounds in developing controlled release systems for various applications, including food science, pharmaceuticals, and materials engineering (Hong et al., 2008).

Properties

IUPAC Name

3-chloro-5-methoxy-4-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO4/c1-6(2)16-10-8(12)4-7(11(13)14)5-9(10)15-3/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWDMVBTBWPOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901232249
Record name 3-Chloro-5-methoxy-4-(1-methylethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901232249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749920-56-7
Record name 3-Chloro-5-methoxy-4-(1-methylethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749920-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-methoxy-4-(1-methylethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901232249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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